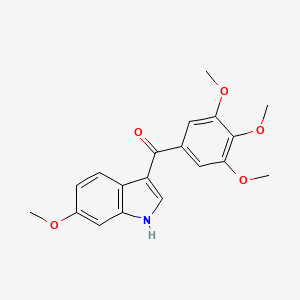

Methanone, (6-methoxy-1H-indol-3-yl)(3,4,5-trimethoxyphenyl)-

Descripción general

Descripción

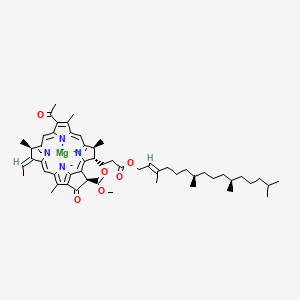

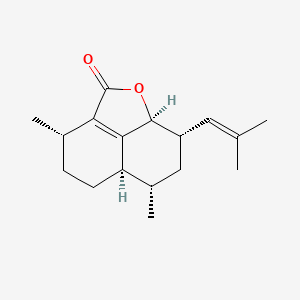

BPR-0L075, también conocido como 6-metoxi-3-(3’,4’,5’-trimetoxibenzoil)-1H-indol, es un nuevo compuesto de indol sintético. Fue descubierto a través de investigaciones cuyo objetivo era identificar nuevos inhibidores de los microtúbulos. BPR-0L075 inhibe la polimerización de la tubulina al unirse al sitio de unión de la colchicina de la tubulina, lo que lo convierte en un potente agente antimitótico. Este compuesto ha mostrado una actividad citotóxica significativa contra varias líneas celulares tumorales humanas, con valores de IC50 en el rango nanomolar de un solo dígito .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BPR-0L075 se sintetiza a través de una serie de reacciones químicas que involucran la condensación de 6-metoxiindol con cloruro de 3,4,5-trimetoxibenzoilo. La reacción generalmente ocurre en presencia de una base como la trietilamina, que facilita la formación del producto deseado. Las condiciones de reacción a menudo implican reflujo de los reactivos en un solvente apropiado, como el diclorometano, durante varias horas para garantizar una conversión completa .

Métodos de producción industrial

Si bien los métodos específicos de producción industrial para BPR-0L075 no están ampliamente documentados, la síntesis probablemente siga principios similares a la preparación a escala de laboratorio. El proceso implicaría aumentar las condiciones de reacción y optimizar parámetros como la temperatura, el solvente y el tiempo de reacción para lograr altos rendimientos y pureza. La producción industrial también puede incorporar técnicas avanzadas de purificación como la cromatografía en columna o la recristalización para obtener el producto final.

Análisis De Reacciones Químicas

Tipos de reacciones

BPR-0L075 principalmente experimenta reacciones relacionadas con su papel como inhibidor de los microtúbulos. Estas reacciones incluyen:

Unión a la tubulina: BPR-0L075 se une al sitio de unión de la colchicina de la tubulina, previniendo la polimerización de la tubulina y provocando la desestabilización de los microtúbulos.

Inducción de apoptosis: El compuesto induce apoptosis en las células cancerosas a través de la activación de la cascada de caspasa-3 y la perturbación del potencial de la membrana mitocondrial.

Reactivos y condiciones comunes

Reactivos: Los reactivos comunes utilizados en la síntesis de BPR-0L075 incluyen 6-metoxiindol, cloruro de 3,4,5-trimetoxibenzoilo y trietilamina.

Productos principales

El producto principal de la síntesis es el propio BPR-0L075, que se obtiene después de la purificación. El compuesto se caracteriza por su capacidad para inhibir la polimerización de la tubulina e inducir apoptosis en las células cancerosas .

Aplicaciones Científicas De Investigación

BPR-0L075 tiene varias aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

BPR-0L075 ejerce sus efectos al unirse al sitio de unión de la colchicina de la tubulina, inhibiendo así la polimerización de la tubulina. Esta interrupción de la dinámica de los microtúbulos conduce al arresto del ciclo celular en la fase G2-M y a la formación de husos mitóticos anormales. El compuesto posteriormente desencadena la apoptosis a través de la activación de la cascada de caspasa-3, la perturbación del potencial de la membrana mitocondrial y la fosforilación de Bcl-2 .

Comparación Con Compuestos Similares

BPR-0L075 es único entre los inhibidores de los microtúbulos debido a su potente actividad citotóxica y su capacidad para superar la multirresistencia a los fármacos. Compuestos similares incluyen:

BPR-0L075 destaca por su potente actividad contra una amplia gama de líneas celulares de cáncer y su potencial para desarrollarse como agente terapéutico para los cánceres resistentes a los fármacos .

Propiedades

IUPAC Name |

(6-methoxy-1H-indol-3-yl)-(3,4,5-trimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO5/c1-22-12-5-6-13-14(10-20-15(13)9-12)18(21)11-7-16(23-2)19(25-4)17(8-11)24-3/h5-10,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZJVBXKFBQNDTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210285 | |

| Record name | BPR-0L075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613679-11-1 | |

| Record name | BPR-0L075 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0613679111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BPR-0L075 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17155 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | BPR-0L075 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BPR-0L075 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W918223VQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-Octylphenoxy)-2-oxopropyl]indole-5-carboxylic acid](/img/structure/B1243993.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1243996.png)

![methyl 2-[(2R,3R,4R,5R,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]-2-[10-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4,6-dimethyloxan-2-yl]-2-(2,3-dimethyloxiran-2-yl)-11-hydroxy-4,7,12-trioxonaphtho[2,3-h]chromen-5-yl]acetate](/img/structure/B1244006.png)

![(2S,5R,10R)-alpha,alpha,6,10-Tetramethylspiro[4.5]dec-6-ene-2-methanol](/img/structure/B1244010.png)

![N-[(1R)-1-(3-Methoxyphenyl)ethyl]-3-phenylpropan-1-amine](/img/structure/B1244013.png)

![4-amino-1-[(5R)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1244017.png)